molecular formula C17H13NO3 B1625667 Benzyl 3-formyl-1H-indole-1-carboxylate CAS No. 74639-50-2

Benzyl 3-formyl-1H-indole-1-carboxylate

Cat. No.: B1625667
CAS No.: 74639-50-2
M. Wt: 279.29 g/mol
InChI Key: VWONFYRSPSSXJO-UHFFFAOYSA-N
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Description

Benzyl 3-formyl-1H-indole-1-carboxylate is a heterocyclic compound featuring an indole core substituted with a formyl group at the 3-position and a benzyl ester at the 1-position. This structure renders it valuable in medicinal chemistry, particularly as a precursor for synthesizing bioactive molecules. Its reactivity at the formyl group allows for further functionalization, such as condensation reactions to form imidazole derivatives (e.g., compounds 37–39 in ) or incorporation into larger pharmacophores for drug discovery .

Properties

CAS No.

74639-50-2

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

benzyl 3-formylindole-1-carboxylate

InChI

InChI=1S/C17H13NO3/c19-11-14-10-18(16-9-5-4-8-15(14)16)17(20)21-12-13-6-2-1-3-7-13/h1-11H,12H2

InChI Key

VWONFYRSPSSXJO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)N2C=C(C3=CC=CC=C32)C=O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N2C=C(C3=CC=CC=C32)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Benzyl 3-formyl-1H-indole-2-carboxylate

The positional isomer benzyl 3-formyl-1H-indole-2-carboxylate (CAS 124156-40-7) differs by the placement of the carboxylate group at the 2-position instead of the 1-position (). This subtle change alters electronic properties and steric accessibility:

  • Molecular Formula: C₁₇H₁₃NO₃ (vs. C₁₇H₁₃NO₃ for the target compound).

tert-Butyl Analogs: tert-Butyl 3-formyl-1H-indole-1-carboxylate

The tert-butyl analog replaces the benzyl group with a bulkier tert-butyl ester (). This modification impacts:

  • Solubility : The tert-butyl group enhances lipophilicity, improving membrane permeability in biological systems .
  • Synthetic Utility : NMR data (¹³C: δ 176.9, 174.3; ¹H: δ 11.9) confirm its structural integrity, with applications in gold-catalyzed reactions for alkaloid synthesis .

Methyl Ester Derivatives: Methyl 1-methyl-1H-indole-5-carboxylate

Methyl esters like methyl 1-methyl-1H-indole-5-carboxylate (CAS 128742-76-7) lack the formyl group but share the carboxylate functionality (). Key differences include:

  • Reactivity : The absence of a formyl group limits participation in Schiff base formation or nucleophilic additions.
  • Molecular Weight : 205.2 g/mol (vs. 279.3 g/mol for the benzyl-formyl compound), influencing pharmacokinetic properties.

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Applications
Benzyl 3-formyl-1H-indole-1-carboxylate 192997-32-3 C₁₇H₁₃NO₃ 279.3 1-Benzyl ester, 3-formyl Anticancer lead
Benzyl 3-formyl-1H-indole-2-carboxylate 124156-40-7 C₁₇H₁₃NO₃ 279.3 2-Benzyl ester, 3-formyl Synthetic intermediate
tert-Butyl 3-formyl-1H-indole-1-carboxylate N/A C₁₄H₁₅NO₃ 245.3 1-tert-Butyl ester, 3-formyl Kinase inhibition
Methyl 1-methyl-1H-indole-5-carboxylate 128742-76-7 C₁₁H₁₁NO₂ 205.2 1-Methyl ester, 5-carboxylate Structural studies

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